molecular formula C17H19NO4S B2942286 Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 591727-43-4

Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2942286
CAS No.: 591727-43-4
M. Wt: 333.4
InChI Key: NYQKHEWPHXVTHY-UHFFFAOYSA-N
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Description

Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate (CAS No. 591727-43-4) is a synthetic intermediate with the molecular formula C₁₇H₁₉NO₄S and a molecular weight of 333.40 g/mol. It is characterized by a glycinate backbone esterified with a methyl group, substituted with both a 2,5-dimethylphenyl and a phenylsulfonyl moiety. This compound is manufactured under stringent ISO-certified processes for use in pharmaceutical active ingredient (API) synthesis, with a purity of ≥97% . Its structural complexity and sulfonyl group make it a versatile precursor in drug development, though its specific biological activity remains uncharacterized in the provided evidence .

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-9-10-14(2)16(11-13)18(12-17(19)22-3)23(20,21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQKHEWPHXVTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉N₃O₄S
  • Molecular Weight : Approximately 333.4 g/mol
  • Functional Groups : Contains a methyl ester, a phenylsulfonyl group, and a dimethylphenyl substituent.

The unique structure of this compound contributes to its diverse biological activities, particularly in anti-inflammatory and analgesic research.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and pain.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing various physiological responses.
  • Signal Transduction : The compound can affect intracellular signaling pathways, potentially altering gene expression related to inflammatory responses.

Antimicrobial Properties

Preliminary studies suggest that compounds with sulfonamide functionality exhibit antimicrobial properties by interfering with folate synthesis in bacteria. This mechanism is common among many sulfonamide drugs, indicating potential for this compound as an antibacterial agent .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. This is significant as inflammation is a critical factor in various diseases including cardiovascular diseases and cancer . The ability to inhibit pro-inflammatory pathways could make it a candidate for therapeutic applications in treating inflammatory conditions.

Case Studies

A study conducted on similar sulfonamide derivatives demonstrated their effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, compounds structurally related to this compound showed varying degrees of COX inhibition with IC50 values indicating their potency .

Compound NameIC50 (μM)Biological Activity
Celecoxib0.89COX-2 Inhibition
Zileuton0.77Leukotriene Synthesis Inhibition
This compoundTBDPotential Anti-inflammatory

Research Findings

  • In vitro Studies : Experiments have shown that this compound interacts with specific enzymes involved in inflammation pathways. The results indicate a significant reduction in inflammatory markers when exposed to this compound .
  • Pharmacological Testing : Further pharmacological assessments are necessary to evaluate its efficacy and safety profile in vivo. Initial findings suggest promising results in reducing pain and inflammation .
  • Potential Applications : The compound's dual action as both an antimicrobial and anti-inflammatory agent positions it well for further development as a therapeutic agent for conditions such as arthritis and other inflammatory diseases .

Comparison with Similar Compounds

Comparison with N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides

Structural Differences :

  • Core Backbone : The target compound features a glycinate ester backbone, whereas analogs like N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () are based on a naphthalene-carboxamide scaffold.
  • Substituents : Both compounds share the 2,5-dimethylphenyl group, but the latter includes a hydroxynaphthalene moiety instead of a sulfonylphenyl-glycinate system.

Functional Insights :

  • The naphthalene-carboxamide derivatives exhibit photosystem II (PSII)-targeted photosynthetic electron transport (PET) inhibition , with IC₅₀ values ~10 µM. Activity is influenced by substituent position (e.g., 2,5-dimethyl vs. 3,5-dimethyl) and lipophilicity .
  • By contrast, Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate’s sulfonyl group may enhance stability and bioavailability in pharmaceutical contexts, though its direct biological targets are unspecified .
Parameter This compound N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Core Structure Glycinate ester Naphthalene-carboxamide
Key Substituents 2,5-Dimethylphenyl, phenylsulfonyl 2,5-Dimethylphenyl, hydroxynaphthalene
Molecular Weight 333.40 g/mol ~285–300 g/mol (estimated)
Reported Activity API intermediate (no direct bioactivity data) PET inhibition (IC₅₀ ~10 µM)

Comparison with N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N,N-dimethyl-N~2~-phenylglycinamide

Structural Differences :

  • Halogenation : The dichlorophenyl analog (CAS RN: 339103-10-5) replaces the 2,5-dimethylphenyl group with a 2,5-dichlorophenyl moiety, introducing electron-withdrawing chlorine atoms instead of electron-donating methyl groups .
  • Backbone Modification : The dimethylglycinamide group in the dichloro analog differs from the methyl glycinate ester in the target compound.

Functional Implications :

  • Chlorine substituents increase electronegativity and may enhance binding affinity in certain enzyme pockets, whereas methyl groups improve lipophilicity and membrane permeability.

Comparison with Agricultural Analogs (Metalaxyl, Benalaxyl)

Structural Similarities :

  • Compounds like metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) share a substituted phenyl group and alanine-derived backbone .

Key Differences :

  • Substituent Position : Metalaxyl has 2,6-dimethylphenyl substitution, while the target compound uses 2,5-dimethylphenyl , altering steric and electronic profiles.
  • Functional Groups : Agricultural analogs feature methoxyacetyl or phenylacetyl groups instead of sulfonylphenyl-glycinate, tailoring them for fungicidal activity .
Parameter This compound Metalaxyl (Agricultural Fungicide)
Primary Use Pharmaceutical intermediate Agriculture (PSII inhibitor)
Substituents 2,5-Dimethylphenyl, phenylsulfonyl 2,6-Dimethylphenyl, methoxyacetyl
Bioactivity Target Unspecified Photosystem II inhibition

Key Research Findings and Trends

  • Substituent Effects : Electron-donating methyl groups (as in the target compound) enhance lipophilicity, whereas electron-withdrawing groups (e.g., Cl in ) improve electronic interactions in enzyme binding .
  • Positional Isomerism : The 2,5-dimethyl substitution in the target compound may confer distinct steric effects compared to 3,5- or 2,6-dimethyl analogs, influencing receptor affinity .
  • Synthetic Utility : The phenylsulfonyl group in the target compound likely aids in stabilizing transition states during API synthesis, a feature absent in simpler carboxamides or agricultural fungicides .

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